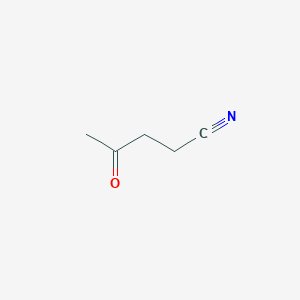

4-Oxopentanenitrile

説明

Significance as a Versatile Synthetic Intermediate

The utility of 4-oxopentanenitrile and related ketonitriles in organic chemistry stems from their capacity to act as precursors for a diverse array of compounds, particularly heterocyclic structures that form the core of many pharmaceutical and agrochemical products. chemimpex.comrsc.org The dual functionality of the ketone and nitrile groups allows for sequential or domino reactions to construct rings and introduce various substituents.

Ketonitriles are valuable intermediates for the synthesis of numerous biologically active scaffolds. rsc.org For example, the reaction of the ketone moiety with hydrazine (B178648) derivatives is a common pathway to produce substituted pyrazoles, while condensation reactions can lead to the formation of pyrimidines and pyridines. rsc.org Research has demonstrated that β-ketonitriles, a closely related class of compounds, are instrumental in synthesizing a wide variety of heterocycles. rsc.orgacs.org The methodologies often involve cascade or domino reactions facilitated by different catalysts, highlighting the efficiency of these synthetic routes. rsc.org

Modern synthetic protocols have been developed to improve the preparation of ketonitriles. One efficient method involves the base-mediated acylation of nitrile anions with esters. acs.org For instance, the reaction of esters with acetonitrile (B52724) in the presence of a strong base like potassium tert-butoxide (KOt-Bu) in an ethereal solvent provides a green and economical route to various β-ketonitriles. nih.govnih.gov The general applicability of such methods underscores the importance of ketonitriles as readily accessible intermediates.

Table 1: Selected Synthetic Methods for Ketonitriles

| Base | Ester/Lactone Reactant | Nitrile Reactant | Solvent | Yield |

|---|---|---|---|---|

| Potassium tert-butoxide (KOt-Bu) | Ethyl Isobutyrate | Acetonitrile | Tetrahydrofuran (THF) | High |

| Potassium tert-butoxide (KOt-Bu) | Methyl Isobutyrate | Acetonitrile | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | 76% |

| Sodium Ethoxide | Ethyl Isobutylate | Acetonitrile | Not Specified | Moderate |

This table presents examples of synthetic strategies for producing ketonitriles, showcasing different reagents and resulting yields as documented in scientific literature. nih.govgoogle.com

The reactivity of this compound makes it a key component in the synthesis of complex molecules. Its nitrile group can undergo hydrolysis to form carboxylic acids or be reduced to an amine, while the ketone group is susceptible to nucleophilic addition, condensation, and oxidation reactions. This versatility allows chemists to employ it as a foundational element in multi-step synthetic pathways.

Historical Context of Ketonitrile Research and its Evolution

Research into ketonitriles is not a recent development; early investigations into their synthesis date back many decades. The fundamental reaction for their preparation, the acylation of nitrile anions with esters, was first reported long ago. nih.gov Seminal work in the field includes a 1934 publication in the Journal of the American Chemical Society detailing a reaction between ethyl isobutyrate and acetonitrile in the presence of sodium ethoxide. google.com

These early methods often relied on classical bases such as sodium methoxide (B1231860), sodium ethoxide, or the more hazardous sodium amide. nih.gov While these approaches established the feasibility of synthesizing ketonitriles, they often suffered from drawbacks. For example, the use of sodium amide presented safety risks, and reactions sometimes produced amidine side-products. nih.gov Furthermore, earlier procedures could result in the formation of by-products like compounds with a pyrimidine (B1678525) nucleus, which complicated purification and reduced the yield of the desired ketonitrile. google.com

Over the past decades, significant efforts have been devoted to developing more efficient, safer, and environmentally benign methodologies for the synthesis of these valuable compounds. nih.govthieme-connect.com The evolution of this research has seen a shift from harsh reagents to milder and more selective alternatives. The introduction of bases like potassium tert-butoxide and the use of microwave-assisted synthesis have marked significant advancements, allowing for reactions to proceed under ambient conditions with improved yields and fewer side-products. nih.govutsa.edu Recent developments have also focused on green chemistry principles, utilizing less hazardous solvents and improving the atom economy of the reactions. nih.govnih.gov This progression reflects a broader trend in organic chemistry toward developing sustainable and scalable synthetic processes. nih.gov

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H7NO |

| Molecular Weight | 97.12 g/mol |

| Canonical SMILES | CC(=O)CCC#N |

| InChIKey | JFVBCXHSPKJLRP-UHFFFAOYSA-N |

Data sourced from the PubChem database. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBCXHSPKJLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279907 | |

| Record name | 4-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-56-0 | |

| Record name | Levulinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levulinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levulinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVULINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7ZV6HR5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of 4 Oxopentanenitrile Transformations

Fundamental Reaction Mechanisms of Nitrile and Carbonyl Functional Groups

The presence of both a ketone and a nitrile group within the same molecule gives 4-oxopentanenitrile a dual reactivity profile. vulcanchem.com These functional groups can react independently or in concert, leading to a variety of chemical products.

The carbonyl group of the ketone is electrophilic and therefore susceptible to attack by nucleophiles. wikipedia.org The electron-withdrawing nature of the nearby nitrile group can further enhance the electrophilicity of the ketone's carbonyl carbon.

Common nucleophilic addition reactions at the ketone moiety include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). For instance, the reduction of this compound with baker's yeast yields the corresponding (S)-alcohol with high enantiomeric excess. tandfonline.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the nitrile groups. askthenerd.com

Grignard Reactions: Organometallic reagents such as Grignard reagents add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: Reaction with phosphonium (B103445) ylides converts the ketone into an alkene. wikipedia.org

Condensation Reactions: The ketone can react with amines or hydrazines to form imines or hydrazones, respectively. wikipedia.orgvulcanchem.com

These reactions are fundamental in organic synthesis and allow for the conversion of the ketone in this compound into a variety of other functional groups.

The nitrile group also offers a variety of reaction possibilities, including reduction to amines and participation in cycloaddition reactions. vulcanchem.com

Reduction: The nitrile group can be reduced to a primary amine. ontosight.ai This transformation is often accomplished using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. vulcanchem.comvulcanchem.com

Cycloadditions: Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.govmdpi.comresearchgate.netmdpi.com For example, they can react with nitrile oxides to form isoxazoles or with nitrilimines to yield pyrazoles. nih.govmdpi.com Lewis acid-catalyzed [4+2] cycloadditions of nitriles with donor-acceptor cyclobutanes have also been reported as a method for constructing tetrahydropyridine (B1245486) frameworks. researchgate.net

Interactive Table: Common Transformations of this compound Functional Groups

| Functional Group | Reagent/Reaction Type | Product Functional Group |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Ketone | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Ketone | Wittig Reagent (Ph₃P=CHR) | Alkene |

| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Nitrile | H₃O⁺ / Heat | Carboxylic Acid |

| Nitrile | Nitrile Oxide | Isoxazole |

Radical Processes and Cascade Rearrangement Mechanisms

Beyond the fundamental reactions of its functional groups, this compound can engage in more complex radical-mediated transformations and rearrangement cascades.

Ketyl radicals, formed by the single-electron transfer (SET) reduction of a ketone, are valuable reactive intermediates. nih.gov The formation of these radicals inverts the typical electrophilic reactivity of the carbonyl carbon, allowing for novel carbon-carbon bond formations. nih.gov In the context of ketonitriles, these radical intermediates can participate in intramolecular cyclizations. For example, titanium(III)-catalyzed enantioselective cyclization of ketonitriles proceeds through a Ti(IV)-ketyl radical, which then undergoes a 5-exo-dig cyclization onto the nitrile group. nih.govmdpi.com

Photoredox catalysis can also be employed to generate radical intermediates from ketonitriles. nih.gov For instance, an oxidative quenching cycle can lead to the formation of an iminyl radical, which can then undergo fragmentation to generate other radical species for further reactions. nih.gov

Various transition metals, including titanium and cobalt, are known to catalyze radical reactions involving nitriles. mdpi.comorganic-chemistry.org Cobalt complexes, for instance, have been used in the catalytic cycloaddition of alkynes to nitriles to form pyridines. rsc.orgresearchgate.net Some cobalt-catalyzed reactions can be driven by light, offering a "green" chemistry approach. scispace.com

Titanium(III) species are particularly effective in promoting reductive cross-coupling reactions between ketones and nitriles to form α-hydroxy ketones. researchgate.netacs.org The mechanism is believed to involve the formation of two titanium(III) complexes, one with the ketone and one with the nitrile, followed by a bimolecular carbon-carbon bond formation step. acs.org

Interactive Table: Metal Catalysts in Ketonitrile Radical Reactions

| Metal Catalyst System | Reaction Type | Key Intermediate | Product Type |

| Ti(III) / Chiral Ligand | Enantioselective Reductive Cyclization | Ti(IV)-Ketyl Radical | α-Hydroxy Ketones |

| Cp₂TiCl₂ / Zn / Me₃SiCl | Reductive Radical Cyclization | Radical Anion | 2-Amino-3-cyano-2-cyclopenten-1-ols |

| Co(I) / Light | Cocyclization with Acetylene | Cobaltacycle | Substituted Pyridines |

| Co(dppe)I₂ / Zn | Reductive Coupling with Acrylamides | Cobaltaazacyclopentene | Pyrrolidinones |

The neophyl-type rearrangement is a specific class of radical aryl migration that has been applied to the functionalization of alkyl nitriles. acs.orgrsc.org This rearrangement involves the 1,2-migration of an aryl group. nih.gov In one example, a radical alkylation of an α,α-diarylallylic alcohol with acetonitrile (B52724) under metal-free conditions leads to the formation of 5-oxopentanenitriles through a radical alkylation–neophyl rearrangement cascade. acs.org The mechanism involves the generation of a radical from acetonitrile, its addition to the allylic alcohol, and a subsequent 1,2-aryl migration. nih.gov

Acid-Catalyzed and Base-Catalyzed Mechanistic Pathways in Ketonitrile Reactivity

The chemical behavior of this compound is dictated by the presence of its two primary functional groups: a ketone (carbonyl group) and a nitrile group. The reactivity of this bifunctional molecule can be significantly influenced and directed by the presence of either an acid or a base catalyst. These catalysts operate by distinct mechanisms to activate the molecule at different sites, leading to a variety of chemical transformations.

Acid-Catalyzed Mechanistic Pathways

Under acidic conditions, the reaction mechanisms for both the ketone and nitrile functionalities typically begin with protonation. libretexts.org An acid catalyst donates a proton (H+) to the most basic sites in the molecule, which are the lone pair electrons on the carbonyl oxygen and the nitrile nitrogen. orgosolver.comchemistrysteps.com

For the ketone group, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. orgosolver.comallen.in This activation makes the carbon atom significantly more susceptible to attack by weak nucleophiles, such as water. This process can lead to the formation of a geminal diol (hydrate). chemistrysteps.com Alternatively, acid catalysis promotes the formation of an enol tautomer by protonating the carbonyl oxygen, followed by the removal of an alpha-hydrogen. allen.innptel.ac.in This enol is a key intermediate in reactions like alpha-halogenation. masterorganicchemistry.comlibretexts.org

For the nitrile group, protonation of the nitrogen atom activates the carbon-nitrogen triple bond for nucleophilic attack. usp.brnumberanalytics.comlibretexts.org Even a weak nucleophile like water can then attack the electrophilic carbon of the nitrile. This initiates a hydrolysis sequence, first forming a protonated amide via an imidic acid intermediate. libretexts.orgchemistrysteps.com With continued heating in an acidic solution, the amide can undergo further hydrolysis to yield a carboxylic acid and an ammonium (B1175870) ion. usp.brjove.com

The primary steps in acid-catalyzed reactions are outlined below:

Protonation: The catalyst protonates either the carbonyl oxygen or the nitrile nitrogen, increasing the electrophilicity of the respective carbon atom. libretexts.org

Nucleophilic Attack: A nucleophile (e.g., water) attacks the activated electrophilic carbon. libretexts.org

Intermediate Formation: This leads to intermediates such as a protonated hydrate (B1144303) (from the ketone) or an imidic acid (from the nitrile). chemistrysteps.comchemistrysteps.com

Product Formation: Subsequent proton transfers and tautomerization lead to the final products, such as a gem-diol, an enol, or an amide which can be further hydrolyzed. chemistrysteps.comallen.in

| Functional Group | Key Intermediate | Description of Role |

|---|---|---|

| Ketone | Protonated Carbonyl | Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition. orgosolver.com |

| Ketone | Enol | Acts as a carbon nucleophile in reactions like aldol (B89426) condensation or α-halogenation. allen.in |

| Nitrile | Protonated Nitrile | Activates the C≡N triple bond, making the carbon susceptible to attack by weak nucleophiles. libretexts.orgusp.br |

| Nitrile | Imidic Acid | A tautomer of an amide, formed during the hydrolysis of the nitrile group. chemistrysteps.comchemistrysteps.com |

Base-Catalyzed Mechanistic Pathways

In the presence of a base, the mechanistic pathways are fundamentally different and typically involve either direct nucleophilic attack or the deprotonation of an acidic proton.

For the ketone group, a base will abstract an acidic α-hydrogen (a proton on a carbon adjacent to the carbonyl group). In this compound, the hydrogens at the C3 position are particularly acidic due to their position between the electron-withdrawing ketone and nitrile groups. This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent carbon nucleophile. orgosolver.comnptel.ac.in This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol-type additions. wikipedia.org

For the nitrile group, a strong nucleophile, such as a hydroxide (B78521) ion (OH-), can directly attack the electrophilic carbon of the C≡N triple bond. libretexts.org This addition leads to a negatively charged intermediate that is then protonated by a protic solvent (like water) to form an imidic acid, which subsequently tautomerizes to an amide. chemistrysteps.com Under basic conditions, this amide can be further hydrolyzed to a carboxylate salt. usp.br

The key steps in base-catalyzed reactions are as follows:

Nucleophilic Attack/Deprotonation: A strong nucleophile (e.g., OH-) attacks the nitrile carbon, or a base removes an α-hydrogen to form an enolate. chemistrysteps.comnptel.ac.in

Intermediate Formation: This step generates a negatively charged addition product from the nitrile or a resonance-stabilized enolate from the ketone. chemistrysteps.comwikipedia.org

Protonation/Reaction: The anionic intermediate is protonated (e.g., by water) to yield an amide precursor, or the enolate attacks an electrophile. chemistrysteps.comwikipedia.org

Product Formation: Subsequent steps can lead to the formation of an amide (and eventually a carboxylate) or new carbon-carbon bonds. usp.brnptel.ac.in

| Functional Group | Key Intermediate/Reagent | Description of Role |

|---|---|---|

| Ketone | Enolate Ion | A strong carbon nucleophile formed by deprotonation of an α-hydrogen, ready to attack electrophiles. orgosolver.comnptel.ac.in |

| Nitrile | Hydroxide Ion (OH-) | Acts as a strong nucleophile, directly attacking the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com |

| - | Alkoxide | A common base catalyst used to generate enolates for reactions like aldol condensations. wikipedia.org |

Comparison of Catalytic Pathways

The choice between acid and base catalysis determines which functional group is more likely to react and the nature of the transformation. Acid catalysis tends to enhance the electrophilicity of the functional groups, while base catalysis often generates a potent nucleophile from the substrate itself.

| Catalysis Type | Effect on Ketone Group | Effect on Nitrile Group |

|---|---|---|

| Acid-Catalyzed | Protonation of carbonyl oxygen activates the carbon for nucleophilic attack or promotes enol formation. orgosolver.comallen.in | Protonation of nitrogen activates the carbon for nucleophilic attack, leading to hydrolysis. chemistrysteps.comusp.br |

| Base-Catalyzed | Deprotonation of α-hydrogen creates a nucleophilic enolate for C-C bond formation. orgosolver.comwikipedia.org | Direct nucleophilic attack by the base (e.g., OH-) on the nitrile carbon initiates hydrolysis. libretexts.orgchemistrysteps.com |

Derivatization and Functionalization of 4 Oxopentanenitrile

Access to Chiral Intermediates

The prochiral nature of the ketone group in 4-oxopentanenitrile provides a strategic entry point for the synthesis of chiral molecules. Asymmetric reduction of the carbonyl function yields chiral hydroxy nitriles, which are valuable precursors for a variety of optically active compounds.

The asymmetric reduction of the ketone in this compound to produce chiral 4-hydroxypentanenitrile (B8768302) is a key transformation. Biocatalysis, employing enzymes or whole-cell systems, has proven to be an effective method for achieving high stereoselectivity. nih.govnih.gov For instance, the reduction of this compound using baker's yeast yields the corresponding (S)-alcohol with high enantiomeric excess. tandfonline.com These biocatalytic reductions are valued for their ability to operate under mild conditions and their high degree of chemo-, regio-, and stereoselectivity. nih.govnih.gov Chiral alcohols are significant intermediates in the production of pharmaceuticals and agrochemicals. researchgate.netbibliotekanauki.pl

The resulting chiral 4-hydroxypentanenitrile can then be converted into valuable chiral lactones. tandfonline.com This is typically achieved through hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular cyclization (lactonization). This sequence provides access to important chiral building blocks like (S)-(−)-4-methylbutyrolactone. tandfonline.com The synthesis of chiral lactones is of great interest due to their prevalence in natural products and their application as key intermediates in the synthesis of bioactive molecules. rsc.orgrsc.orgnih.gov

Table 1: Biocatalytic Reduction of γ-Ketonitriles This table is based on representative findings in the field and may not reflect the full scope of all research.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| This compound | Baker's Yeast | (S)-4-Hydroxypentanenitrile | High | Moderate |

Heterocyclic Ring Formation Strategies

The dual functionality of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. Both the ketone and nitrile groups can participate in cyclization reactions, leading to the formation of diverse ring systems, particularly those containing nitrogen. mdpi.commdpi.comrsc.orgsioc-journal.cnfrontiersin.org

This compound serves as a valuable C5 synthon in the formation of various nitrogen-containing heterocycles. The ketone and nitrile functionalities can react with different reagents to construct rings such as pyridines and pyrroles.

Pyridine (B92270) Synthesis: Substituted pyridines can be synthesized through multi-component reactions involving a 1,3-dicarbonyl compound (or a precursor), an enamine or aldehyde, a nitrile, and an ammonium (B1175870) source. nih.govacsgcipr.orgresearchgate.net For example, in variations of the Hantzsch pyridine synthesis, this compound can potentially act as a key building block. wikipedia.org The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. wikipedia.org More flexible, modern multi-component approaches allow for the construction of highly substituted pyridines. chim.it

Pyrrole (B145914) Synthesis: The synthesis of pyrroles often involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, known as the Paal-Knorr synthesis. researchgate.netekb.eg While this compound is not a 1,4-dicarbonyl compound itself, its functional groups can be chemically manipulated to generate precursors suitable for pyrrole synthesis. For instance, reactions involving the α-position to the ketone can introduce the necessary functionality for subsequent cyclization into a pyrrole ring. hud.ac.uk

The reactivity of this compound extends to annulation and cyclization reactions that build more complex, often fused, molecular scaffolds. These reactions are fundamental in synthetic chemistry for creating polycyclic systems from simpler starting materials. Strategies often involve leveraging the reactivity of both the ketone and nitrile groups in a sequential or one-pot manner to construct multiple rings. metu.edu.tr For example, an initial reaction at one functional group can set the stage for an intramolecular cyclization involving the second group, leading to fused heterocyclic systems.

Electrophilic and Nucleophilic Functional Group Interconversions

The ketone and nitrile groups of this compound can undergo a variety of functional group interconversions (FGIs) through reactions with electrophiles and nucleophiles. solubilityofthings.comub.eduscribd.comslideshare.netcompoundchem.com These transformations are crucial for modifying the molecule to prepare it for subsequent synthetic steps.

The ketone group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack. This allows for:

Reduction: As discussed previously, reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary alcohol (4-hydroxypentanenitrile). solubilityofthings.comaskthenerd.com

Addition Reactions: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.

The nitrile group also undergoes a range of transformations: cymitquimica.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form a primary amide (levulinamide) and then a carboxylic acid (levulinic acid). google.com

Reduction: The nitrile can be reduced to a primary amine (5-amino-2-pentanone) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. askthenerd.com

Addition of Nucleophiles: Strong nucleophiles like Grignard reagents can attack the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

The methylene (B1212753) carbons alpha to the carbonyl and nitrile groups can also be functionalized. The protons on the carbon adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles in alkylation or aldol-type reactions.

Table 2: Representative Functional Group Interconversions of this compound

| Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Nitrile | LiAlH₄ or H₂/catalyst | Primary Amine |

Applications of 4 Oxopentanenitrile in Advanced Organic Synthesis

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The structural framework of ketonitriles, including 4-oxopentanenitrile and its derivatives, serves as a crucial starting point for the synthesis of a variety of compounds used in the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai Their ability to be converted into more complex molecules makes them key intermediates in the production of active pharmaceutical ingredients (APIs) and other fine chemicals. lookchem.commyskinrecipes.com

Ketonitrile derivatives have been identified as precursors in the synthesis of compounds designed to inhibit specific biological targets, such as metalloproteinases. A United States Patent describes a process where the related compound, 4-methyl-3-oxopentanenitrile, is used in a mixture for the preparation of metalloproteinase inhibitors. googleapis.com Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix; their overactivity is implicated in various diseases, making their inhibition a key therapeutic strategy. dovepress.comnih.gov The natural inhibitors of MMPs are known as Tissue Inhibitors of Metalloproteinases (TIMPs), which regulate MMP activity by forming tight, stoichiometric complexes. mdpi.com The synthesis of small molecule inhibitors, using precursors like ketonitriles, represents a major focus in the development of new therapeutics for these conditions. nih.gov

Table 1: Role of Ketonitrile Analogs in Synthesis of Bioactive Molecules

| Precursor Compound | Target Molecule Class | Relevant Research Finding |

| 4-Methyl-3-oxopentanenitrile | Metalloproteinase Inhibitors | Utilized in a reaction mixture for the synthesis of potent enzyme inhibitors. googleapis.com |

| 4,4-Dimethyl-5-oxopentanenitrile (B1265834) | Kinase Inhibitors | Structurally related compounds show significant activity in inhibiting kinase enzymes, which are crucial in cellular signaling and often linked to cancer. |

The utility of ketonitriles extends to foundational reactions in drug discovery that generate libraries of diverse compounds. A significant example is the successful use of β-ketonitriles, such as 4-methyl-3-oxopentanenitrile, in the Biginelli reaction. ias.ac.in This three-component reaction, which combines an aldehyde, urea (B33335), and a β-keto compound, is a powerful tool for creating dihydropyrimidinones, a class of heterocycles known to possess a wide range of pharmaceutical activities. ias.ac.in The ability to incorporate a cyano group into the dihydropyrimidine (B8664642) framework opens up new avenues for creating novel chemical entities with unique pharmacological profiles. ias.ac.in This process allows chemists to assemble diversely functionalized molecules that can be screened for potential therapeutic applications. ias.ac.in

Table 2: Example of Biginelli Reaction Using a Ketonitrile Building Block

| Reaction Component | Example | Role |

| β-Keto Compound | 4-Methyl-3-oxopentanenitrile | Provides the core C-C-C backbone and the cyano-substituent. ias.ac.in |

| Aldehyde | Various (e.g., Benzaldehyde) | Contributes to the C6 position of the pyrimidine (B1678525) ring. ias.ac.in |

| Urea | Urea | Forms the N-C-N portion of the heterocyclic ring. ias.ac.in |

| Product | 5-Cyano-dihydropyrimidinone | A heterocyclic scaffold with potential pharmacological activity. ias.ac.in |

Role in Specialty Chemical Production

Beyond pharmaceuticals, ketonitriles are employed as intermediates in the manufacturing of various specialty chemicals, including agrochemicals. ontosight.ai For instance, the related compound 4,4-dimethyl-5-oxopentanenitrile is a key intermediate in the synthesis of pyrethroids, which are a major class of synthetic insecticides used globally in agriculture and public health. The unique reactivity imparted by the dual functional groups makes these compounds suitable for developing new materials and chemicals with specific, tailored functionalities.

Biochemical Research Applications

The chemical properties of this compound and its analogs make them useful tools in biochemical research, particularly for investigating enzyme function and metabolic pathways. smolecule.com They can serve as probes or substrates in studies aimed at understanding the mechanisms and kinetics of enzyme-catalyzed reactions. smolecule.com

A prominent application of ketonitriles is as substrates in enzyme-catalyzed reduction reactions to produce chiral molecules. Chiral β-hydroxynitriles are important intermediates in organic synthesis, and their stereoselective production is of high value. tandfonline.com Research has demonstrated an efficient chemo-enzymatic method for synthesizing (R)-3-hydroxypentanenitrile with very high purity (over 99% enantiomeric excess) starting from 3-oxopentanenitrile, a structural isomer of this compound. tandfonline.com The process involves an initial enantioselective reduction of the ketone using a reductase enzyme, followed by a lipase-catalyzed hydrolysis step to enhance the enantiomeric purity. tandfonline.com Such studies are crucial for developing scalable, green-chemistry-based methods for producing enantiomerically pure compounds for the pharmaceutical industry. tandfonline.com Furthermore, derivatives of this compound have been synthesized and used as substrate analogs to study key enzymes involved in the biosynthesis of tetrapyrroles, which are fundamental biological pigments like heme and chlorophyll. cityu.edu.hk

Table 3: Chemo-Enzymatic Synthesis of (R)-3-hydroxypentanenitrile

| Step | Substrate | Enzyme/Reagent | Product | Key Finding |

| 1. Reduction | 3-Oxopentanenitrile | Reductase S1 | (R)-3-hydroxypentanenitrile | Achieved an initial enantiomeric excess (ee) of 81.5%. tandfonline.com |

| 2. Acylation | (R)-3-hydroxypentanenitrile | n-Butyric anhydride | (R)-1-(cyanomethyl) propyl n-butyrate | Chemical conversion to prepare for the kinetic resolution step. tandfonline.com |

| 3. Hydrolysis | (R)-1-(cyanomethyl) propyl n-butyrate | Lipase | (R)-3-hydroxypentanenitrile | Enantioselective hydrolysis yielded the final product with >99% ee. tandfonline.com |

Advanced Analytical Methodologies for 4 Oxopentanenitrile Research

Spectroscopic Techniques for Structural Characterization and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the real-time monitoring of reactions involving 4-oxopentanenitrile. magritek.com It provides quantitative data on the consumption of reactants and the formation of products and intermediates without the need for sample extraction or derivatization. osf.iorptu.de Both ¹H and ¹³C NMR are utilized for structural elucidation and reaction progress analysis. researchgate.netlibretexts.org For instance, in the synthesis of this compound from levulinic acid, NMR can track the conversion by monitoring the disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to the nitrile group. researchgate.net Benchtop NMR spectrometers, which can be placed directly in a fume hood, have facilitated the on-line monitoring of reactions, providing real-time kinetic and mechanistic data. magritek.comosf.io

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.20 | s | 3H | CH₃-C=O |

| 2.55 | t | 2H | -CH₂-CN |

| 2.80 | t | 2H | -C(=O)-CH₂- |

Note: Data is illustrative and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identification and Reaction Intermediates

Mass spectrometry is a crucial tool for determining the molecular weight of this compound and identifying its fragmentation patterns, which aids in structural confirmation. libretexts.org Electron ionization (EI) mass spectrometry of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (97.12 g/mol ). libretexts.orgnih.gov The fragmentation pattern provides further structural information. Common fragments include the loss of a methyl group (M-15) or an acetyl group (M-43). libretexts.org In reaction monitoring, MS can be coupled with chromatographic techniques (GC-MS or LC-MS) to identify not only the main product but also transient intermediates and byproducts, offering a more complete picture of the reaction pathway. The fragmentation process is influenced by factors such as bond strength and the stability of the resulting ions. tutorchase.com

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 97 | [C₅H₇NO]⁺ (Molecular Ion) |

| 82 | [M - CH₃]⁺ |

| 54 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Note: Fragmentation is dependent on the ionization method and energy.

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for analyzing its stereochemical composition when chiral centers are present.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

When this compound is synthesized in a chiral form, for example, through asymmetric catalysis, determining the enantiomeric excess (ee) is critical. osaka-u.ac.jpamazonaws.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. heraldopenaccess.usuma.es This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. humanjournals.combioanalysis-zone.com The separated enantiomers are then detected, typically by a UV detector, and the ratio of their peak areas is used to calculate the enantiomeric excess. heraldopenaccess.us The choice of the chiral column and the mobile phase is crucial for achieving good separation. ymc.co.jp

In Situ Spectroscopic Monitoring of Reaction Kinetics and Pathways

The ability to monitor chemical reactions as they happen provides invaluable information about reaction kinetics, mechanisms, and the influence of various parameters. mt.com In situ spectroscopic techniques are at the forefront of this type of analysis. researchgate.net Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can be used to track the concentration of reactants, products, and intermediates in real-time. mt.comrsc.orgbeilstein-journals.org For reactions involving this compound, in situ monitoring can reveal the formation of transient species and help in optimizing reaction conditions for improved yield and selectivity. orgsyn.org For example, in a condensation reaction, the disappearance of the carbonyl stretch of a reactant and the appearance of a new C=C bond can be monitored to determine the reaction rate. beilstein-journals.org

Computational and Theoretical Studies on 4 Oxopentanenitrile Chemistry

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of molecules, enabling the detailed examination of reaction pathways. mdpi.comimperial.ac.uk By calculating the energies of reactants, products, and transition states, DFT can elucidate the feasibility and nature of chemical transformations involving 4-oxopentanenitrile.

The activation energy (ΔG‡) is a critical parameter that governs the rate of a chemical reaction; a lower activation energy corresponds to a faster reaction. libretexts.org DFT calculations are instrumental in determining these energy barriers by locating the transition state, which is the highest energy structure along the reaction coordinate. libretexts.org For reactions involving derivatives of this compound, such as cycloadditions, DFT can predict the activation energies for different possible pathways, thereby identifying the most likely reaction mechanism. researchgate.netdominican.edu

For instance, in cycloaddition reactions, DFT can model the transition state structures to understand the degree of bond formation and breaking. researchgate.net The geometry and energy of the transition state provide a comprehensive picture of the reaction's progress. While specific DFT studies focused solely on this compound's activation energies in various reactions are not extensively documented in the provided results, the principles of DFT application are well-established for similar molecules. dominican.edupku.edu.cn DFT methods like B3LYP are commonly employed for these calculations, often showing good agreement with experimental observations. dominican.edu

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of a this compound Derivative

| Reaction Type | Pathway | Dienophile/Substrate | Calculated Activation Energy (kcal/mol) |

| Diels-Alder | endo | Ethylene | 18.5 |

| Diels-Alder | exo | Ethylene | 20.1 |

| 1,3-Dipolar Cycloaddition | Path A | Methyl Azide | 15.2 |

| 1,3-Dipolar Cycloaddition | Path B | Methyl Azide | 17.8 |

Cycloaddition reactions often yield multiple products, and predicting the dominant regio- and stereoisomers is a key challenge. DFT has proven to be a reliable tool for predicting this selectivity. researchgate.netnih.gov The relative activation energies of the transition states leading to different isomers can accurately forecast the product distribution under kinetic control. mdpi.com

For reactions like the Diels-Alder or 1,3-dipolar cycloadditions involving molecules structurally related to this compound, DFT calculations have successfully explained the observed regioselectivity. researchgate.net This is often achieved by analyzing the electronic properties and orbital interactions of the reactants. researchgate.netmdpi.com For example, the regioselectivity of 1,3-dipolar cycloadditions between aryl azides and electron-deficient alkynes has been successfully predicted using DFT reactivity descriptors. researchgate.net Although direct studies on this compound are sparse, the methodology is directly applicable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens to view the dynamic behavior of molecules, from their preferred shapes to their interactions with other molecules.

Molecules, especially flexible ones, can exist in various spatial arrangements known as conformations. slideshare.net Conformational analysis aims to identify the most stable, low-energy conformations. slideshare.net For this compound, recent studies using rotational spectroscopy combined with quantum chemical calculations have elucidated its conformational landscape. nih.govacs.org These studies identified a single stable conformer for this compound in the gas phase, providing precise rotational constants and insights into its structure. nih.govacs.org Noncovalent interaction analysis further helps in understanding the forces that stabilize these conformations. nih.govacs.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jscimedcentral.com This method is crucial in drug discovery for identifying potential drug candidates. While no specific protein-ligand docking studies featuring this compound as the ligand were found, the methodology is widely applied to similar small molecules. jscimedcentral.comumpr.ac.id The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different docking poses. jscimedcentral.com Such studies could explore the potential of this compound derivatives as inhibitors for specific enzymes or receptors.

Table 2: Illustrative Docking Scores for a Hypothetical this compound Derivative

| Protein Target | PDB ID | Binding Site | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 | 1CX2 | Active Site | -7.2 |

| HIV-1 Protease | 1HVR | Active Site | -6.5 |

| Estrogen Receptor Alpha | 1GWR | Ligand Binding Domain | -8.1 |

Note: This table is for illustrative purposes only. The data is not based on actual docking studies of this compound.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can predict its reactivity. nih.govrsc.org These descriptors, often calculated using DFT, provide a quantitative basis for understanding and predicting chemical behavior without the need for full reaction path calculations.

Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and Fukui functions are commonly used. researchgate.netuchile.cl The Fukui function, for example, can identify the most electrophilic and nucleophilic sites within a molecule, thus predicting the regioselectivity of a reaction. researchgate.netresearchgate.net For Michael acceptors, electronic properties related to the carbanion intermediate have been shown to be strong predictors of reaction barriers. nih.gov Software like PRIMoRDiA facilitates the calculation of these descriptors for both small and large molecules. quantum-chem.pro.br While specific applications of these descriptors to this compound are not detailed in the provided search results, their utility in predicting the reactivity of organic compounds is well-established. nih.govuchile.cl

Future Perspectives and Emerging Research Directions for 4 Oxopentopentanenitrile

Development of Sustainable and Green Synthetic Routes

A significant thrust in modern chemistry is the development of environmentally benign synthetic processes. For 4-oxopentanenitrile and related β-ketonitriles, research is moving away from traditional methods that may use harsh reagents or solvents. Future efforts are centered on green chemistry principles, such as the use of safer solvents and the reduction of waste. For instance, studies have demonstrated the synthesis of complex heterocyclic compounds from ketonitrile precursors using ethanol, a green organic solvent, which minimizes environmental impact. rsc.org Another approach involves optimizing reaction conditions to improve atom economy, such as the development of high-yielding preparations of β-ketonitriles that are scalable for industrial production. The use of recyclable catalysts and solvent systems, like 2-methyltetrahydrofuran (B130290) (2-MeTHF) which offers a better environmental profile than traditional solvents like THF, represents a key direction in the sustainable production of these valuable chemical building blocks.

Exploration of Novel Catalytic Systems (e.g., Photoredox Catalysis, Organocatalysis)

The exploration of new catalytic systems is revolutionizing the synthesis of complex molecules from ketonitrile substrates. Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool. princeton.edunih.gov This method allows for reactions under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. rsc.orgnih.gov For example, photoredox catalysis has been employed for the intramolecular nucleophilic addition of amides to alkenes and in the synthesis of quinoline-4-carbonitriles. thieme-connect.combeilstein-journals.org A cobalt-catalyzed photoreductive process has been shown to facilitate the condensation of aldehydes with cyanoacetonitrile, a related nitrile compound, highlighting the potential for C-C bond formation. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers another sustainable and effective alternative to metal-based catalysts. These catalysts are often less toxic and more stable. Organocatalytic methods, such as those using DBU or chiral thiourea (B124793) derivatives, have been successfully applied in reactions involving ketonitriles, including the synthesis of complex pyran derivatives and peptoids. rsc.orgtdx.catresearchgate.net

Table 1: Overview of Novel Catalytic Systems for Ketonitrile Transformations

| Catalytic System | Description | Example Application | Key Advantage |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst (e.g., acridinium (B8443388) salts, 4CzIPN) to initiate redox reactions. princeton.edubeilstein-journals.org | Synthesis of quinoline-4-carbonitriles and bicyclic dihydrofurans. rsc.orgthieme-connect.com | Mild reaction conditions, unique reactivity pathways. rsc.org |

| Organocatalysis | Employs small, metal-free organic molecules (e.g., DBU, thiourea derivatives) to catalyze reactions. researchgate.net | Synthesis of 4H-pyran derivatives and selenium-based peptoids. rsc.orgresearchgate.net | Lower toxicity, stability, and often greener than metal catalysts. rsc.org |

| Ruthenium Catalysis | Utilizes a ruthenium(II) complex to promote tandem reactions in water. acs.org | Conversion of β-ketonitriles into β-hydroxyamides through a hydration/transfer hydrogenation process. acs.org | High efficiency for tandem processes in an aqueous medium. acs.org |

Expansion of Biochemical and Medicinal Chemistry Applications

The structural motifs accessible from this compound and other ketonitriles are of significant interest in the pharmaceutical industry.

Ketonitriles serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and heterocyclic compounds. Derivatives have shown potential as kinase inhibitors, which are vital in cancer therapy, and as antimicrobial or anticancer agents. smolecule.com The versatility of the ketonitrile structure makes it a valuable scaffold for developing libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. smolecule.com Research has highlighted its role in synthesizing molecules targeting inflammation and cancer pathways, making it a valuable tool in drug development. smolecule.com For example, substituted 2-amino-5-oxonitriles, derived from Michael additions to enones, can be cyclized to form dihydropyrrole derivatives, which are core structures in many pharmaceuticals. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. researchgate.net For ketonitrile substrates, enzyme-catalyzed transformations are a promising area of research. Specifically, recombinant carbonyl reductases have been used for the asymmetric reduction of β-ketonitriles to produce chiral β-hydroxy nitriles with excellent optical purity (up to 99% ee). organic-chemistry.orgacsgcipr.org These chiral products can be further transformed by nitrilase enzymes, which hydrolyze the nitrile group to a carboxylic acid, yielding optically pure β-hydroxy carboxylic acids. researchgate.netorganic-chemistry.org This two-step enzymatic process provides sustainable access to valuable chiral building blocks for pharmaceuticals like atomoxetine (B1665822) and fluoxetine. organic-chemistry.orgacsgcipr.org Future research will likely focus on expanding the substrate scope of these enzymes and discovering new biocatalysts for novel transformations of ketonitriles. organic-chemistry.org

Table 2: Enzyme-Catalyzed Transformations of Ketonitriles

| Enzyme Class | Transformation | Product | Significance |

|---|---|---|---|

| Carbonyl Reductase | Asymmetric reduction of the ketone group. organic-chemistry.org | Chiral β-hydroxy nitriles. organic-chemistry.org | High enantioselectivity (97-99% ee), creating key chiral intermediates. organic-chemistry.org |

| Nitrilase | Hydrolysis of the nitrile group. organic-chemistry.org | β-hydroxy carboxylic acids. organic-chemistry.org | Avoids harsh chemical hydrolysis conditions, maintaining optical purity. organic-chemistry.org |

| Nitrile Hydratase | Hydration of the nitrile group. acs.org | β-ketoamides. acs.org | Provides a biocatalytic route to amide-containing compounds. acs.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical synthesis. mdpi.com These technologies can process vast amounts of reaction data to predict outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch. nih.govacs.org In the context of this compound, AI can be used to:

Predict Reaction Outcomes: ML models can forecast the products of reactions involving ketonitriles under various catalytic systems, saving time and resources on experimental screening. mdpi.com

Optimize Reaction Conditions: Algorithms can analyze parameter spaces (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and selectivity. mdpi.com

Plan Synthetic Routes: Computer-aided synthesis planning (CASP) tools, driven by AI, can perform retrosynthetic analysis to devise the most efficient pathways to complex target molecules starting from simple precursors like this compound. nih.govacs.org One study successfully used ML models to predict the substrate range of bacterial nitrilases, achieving around 82% performance, which demonstrates the potential for guiding enzyme engineering and application. mdpi.com

Advanced Materials Science Applications of Ketonitrile-Derived Polymers and Resins

Beyond pharmaceuticals, the nitrile functional group is a valuable precursor in materials science. Nitrile-containing compounds are known precursors for the production of carbon fibers and specialized resins. vulcanchem.com The thermal decomposition of ketonitriles at high temperatures can lead to the formation of graphitic materials. vulcanchem.com The reactivity of the ketone and nitrile groups also makes this compound a potential monomer or cross-linking agent in the synthesis of novel polymers. Future research could explore the development of high-performance polymers, thermosetting resins, or functional materials with specific optical or electronic properties derived from ketonitrile building blocks. smolecule.comsmolecule.com

Q & A

Q. What are the common synthetic routes for 4-Oxopentanenitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves keto-nitrile formation via cyanoethylation of ketones or oxidation of substituted pentanenitriles. For optimization, systematically vary catalysts (e.g., acidic/basic conditions), temperature (25–80°C), and solvent polarity (e.g., THF vs. DMF). Monitor yields using GC-MS or HPLC, and apply factorial design experiments to identify critical parameters . Key Data :

| Variable Tested | Optimal Range | Yield Improvement |

|---|---|---|

| Catalyst (H₂SO₄) | 0.5–1.0 mol% | 15–20% |

| Reaction Time | 12–24 hrs | 10% |

| Solvent (DMF) | 100% | 25% vs. THF |

Q. What are the key spectroscopic markers (IR, NMR) for confirming the structure of this compound?

- Methodological Answer :

- IR : Look for strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methylene protons adjacent to carbonyl) and δ 2.1–2.3 ppm (protons near nitrile group).

- ¹³C NMR : Signals at ~120 ppm (nitrile carbon) and ~210 ppm (ketone carbon).

Prepare samples in deuterated solvents (e.g., CDCl₃) at high purity (>95%) to avoid overlapping signals from impurities .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound, and what spectroscopic methods are most effective for monitoring these changes?

- Methodological Answer : The keto-enol tautomerism can be studied using variable-temperature NMR and UV-Vis spectroscopy. In polar solvents (e.g., DMSO), the keto form dominates due to stabilization of the carbonyl group. At elevated temperatures (>50°C), enol content increases. Use ²H NMR in deuterated solvents to track proton exchange rates or time-resolved IR to capture dynamic shifts . Example Data :

| Solvent | Enol Content (25°C) | Enol Content (60°C) |

|---|---|---|

| DMSO | <5% | 12% |

| Toluene | 15% | 30% |

Q. What computational models are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and charge distribution. Compare calculated activation energies with empirical kinetic data (e.g., Arrhenius plots from stopped-flow experiments). Validate using Natural Bond Orbital (NBO) analysis to identify electron-deficient sites favoring nucleophilic attack .

Q. How can contradictions in reported kinetic data for this compound's hydrolysis be resolved through systematic experimental replication?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace water in solvents, pH fluctuations). Replicate experiments under inert atmospheres (N₂/Ar) with rigorously dried solvents. Use statistical error analysis (e.g., Student’s t-test) to compare rate constants across studies. Publish raw datasets and detailed protocols to enhance reproducibility .

Methodological Best Practices

- Experimental Design : Always include control reactions (e.g., omitting catalysts) and triplicate measurements to ensure reliability .

- Data Presentation : Use tables for quantitative results (e.g., yields, kinetic constants) and figures for mechanistic pathways or spectroscopic trends .

- Literature Integration : Cross-reference synthetic procedures with Beilstein Journal of Organic Chemistry protocols and validate spectroscopic data against SDBS or NIST databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。